
N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide" is a chemical entity that appears to be related to various research areas, including medicinal chemistry and organic synthesis. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structures, and potential applications in pharmacology.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the preparation of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, was achieved through acylation, deprotection, and salt formation starting from 4-aminopyridine and N,N'-carbonyldiimidazole . Similarly, the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was performed using a one-pot, three-component reaction at room temperature, starting from malononitrile, 4-methoxybenzaldehyde, and piperidine . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray single crystal diffraction and NMR spectroscopy. For example, the structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide was determined to crystallize in a specific space group with an anti-rotamer conformation about the C-N bond . Although the exact molecular structure of "N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide" is not provided, similar analytical techniques would likely be employed to elucidate its structure.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate a variety of functional group transformations. For instance, the synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their esters involved reactions with dimethylformamide/phosphoroxide chloride or amines . These reactions suggest that the compound of interest may also undergo similar transformations, which could be useful in further chemical modifications or in understanding its reactivity profile.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide" are not directly discussed in the provided papers, the properties of structurally related compounds can offer some insights. For example, the polymorphism observed in 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide indicates that the compound of interest may also exhibit polymorphism, which can significantly affect its physical properties and pharmaceutical behavior . The overall yield and purity of synthesized compounds, as seen in the scalable process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride , are also important considerations for the compound .
Applications De Recherche Scientifique
Analgesic Activity Research
N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a compound structurally related to N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide, has been studied for its analgesic activity. It acts as a TRPV1 antagonist and shows effectiveness in alleviating chronic pain in rats. This indicates potential analgesic applications for similar compounds (Nie et al., 2020).
PET Radiotracer Studies
The compound has been explored in the synthesis of PET radiotracers. N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a similar compound, has shown potential as a radiotracer for studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET), indicating the relevance of N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide in neuroimaging research (Katoch-Rouse & Horti, 2003).
Glycine Transporter 1 Inhibition
A structurally similar compound, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, has been identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This suggests potential applications of N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide in neuroscience and pharmacology research related to GlyT1 inhibition (Yamamoto et al., 2016).
5-HT1A Receptor Studies
Compounds like N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2- pyridinyl)cyclohexanecarboxamide trihydrochloride, structurally related to the compound , have been investigated for their effects on 5-HT1A receptors, suggesting the significance of N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide in serotonin receptor research (Craven et al., 1994).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Orientations Futures
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, potential applications, or areas for further study.
I hope this general information is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need information on a different topic, feel free to ask!
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-27-16-5-3-2-4-15(16)24-18(26)25-10-8-14(9-11-25)28-17-7-6-13(12-23-17)19(20,21)22/h2-7,12,14H,8-11H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWGYLMVEYRBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

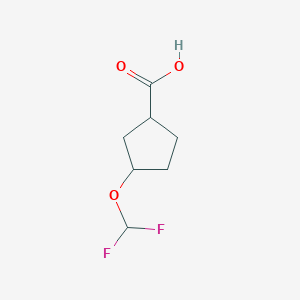
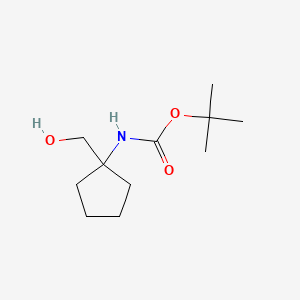
![8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3013899.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B3013900.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B3013903.png)
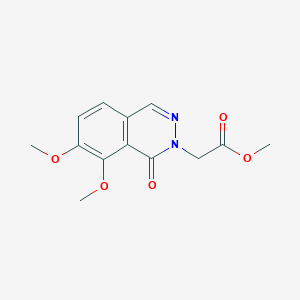
![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide](/img/structure/B3013905.png)
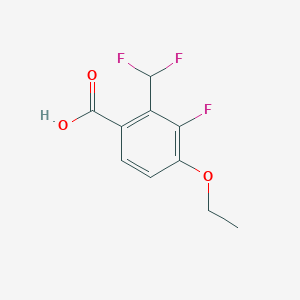
![3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3013909.png)
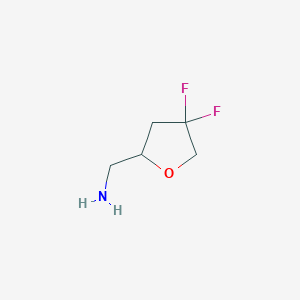
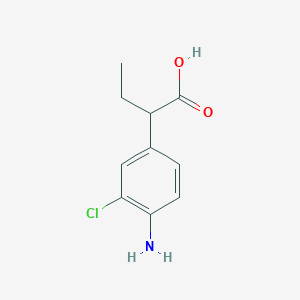

![9-(4-chlorophenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3013915.png)
![7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3013916.png)